molecular formula C4H7ClO2 B1148793 Butanoyl chloride, 4-hydroxy- CAS No. 183198-09-6

Butanoyl chloride, 4-hydroxy-

Cat. No.: B1148793
CAS No.: 183198-09-6
M. Wt: 122.55018
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Description

Contextualization within Modern Organic Synthesis

Acyl halides are fundamental reagents in modern organic synthesis, primarily utilized for acylation reactions—the introduction of an acyl group (RCO-) into a molecule. ebsco.comnumberanalytics.com Their high reactivity makes them efficient precursors for the synthesis of a wide array of organic compounds, including esters, amides, and aromatic ketones. ebsco.comchemeurope.comscribd.com The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the expulsion of the halide ion. numberanalytics.comsmolecule.com

The most common methods for preparing acyl chlorides involve the reaction of a carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). ebsco.comnumberanalytics.com Thionyl chloride is often preferred as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture. ebsco.com

Significance of Hydroxyl Functionality in Acyl Chloride Scaffolds

The presence of a hydroxyl (-OH) group within an acyl chloride molecule, as seen in 4-hydroxybutanoyl chloride, introduces a dual-functional nature that significantly expands its synthetic potential. This hydroxyl group can participate in hydrogen bonding, influencing the compound's physical properties such as boiling point and solubility. While acyl chlorides are generally soluble in organic solvents, they react vigorously with protic solvents like water and alcohols. smolecule.com The hydroxyl group in 4-hydroxybutanoyl chloride imparts a degree of hydrophilicity, affecting its solubility profile. smolecule.com

From a reactivity standpoint, the hydroxyl group can act as an internal nucleophile, potentially leading to intramolecular cyclization reactions. For instance, under certain conditions, 4-hydroxybutanoyl chloride can form γ-butyrolactone. This bifunctionality allows for the creation of more complex molecules from a single starting material.

Structural Distinctions and Academic Research Focus on 4-Hydroxybutanoyl Chloride

Butanoyl chloride, 4-hydroxy-, with the chemical formula C₄H₇ClO₂, is structurally distinguished by a four-carbon chain with a reactive acyl chloride group at one end and a hydroxyl group at the other. nih.gov This arrangement makes it a valuable intermediate in the synthesis of various compounds.

Academic research has explored its utility as a building block in the synthesis of more complex molecules. For example, it is used in the preparation of 4-hydroxybutanamide (B1328909) through amidation. ontosight.ai This reaction involves converting the highly reactive acyl chloride into an amide by reacting it with ammonia. Furthermore, research has shown that substituted butanoyl chlorides can be unstable under certain reaction conditions, leading to intramolecular acylation. researchgate.net

The reactivity of 4-hydroxybutanoyl chloride makes it a key component in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.com Its ability to form both esters and amides allows for its incorporation into a diverse range of molecular frameworks. smolecule.com

Data on Butanoyl chloride, 4-hydroxy-

PropertyValueSource
Molecular Formula C₄H₇ClO₂ nih.gov
Molecular Weight 122.55 g/mol nih.gov
CAS Number 183198-09-6 pharmaffiliates.com

Properties

CAS No.

183198-09-6

Molecular Formula

C4H7ClO2

Molecular Weight

122.55018

Synonyms

Butanoyl chloride, 4-hydroxy-

Origin of Product

United States

Mechanistic Investigations of 4 Hydroxybutanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The reactivity of 4-hydroxybutanoyl chloride is predominantly characterized by nucleophilic acyl substitution. This class of reaction involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The high reactivity of acyl chlorides, including 4-hydroxybutanoyl chloride, stems from the electronic properties of the carbonyl group, which is bonded to a highly electronegative chlorine atom. This arrangement renders the carbonyl carbon significantly electrophilic and susceptible to attack by nucleophiles. libretexts.orgreddit.com

Nucleophilic acyl substitution reactions proceed through a characteristic two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the 4-hydroxybutanoyl chloride molecule. libretexts.orgkhanacademy.org This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. youtube.com Concurrently, the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl), making it very stable on its own. masterorganicchemistry.comkhanacademy.org

The tetrahedral intermediate is a crucial, albeit transient, species in the nucleophilic acyl substitution pathway. libretexts.orgtaylorandfrancis.com In this intermediate, the geometry of the carbonyl carbon changes from trigonal planar (sp2 hybridized) to tetrahedral (sp3 hybridized). youtube.com The progression of the reaction is highly dependent on the stability and fate of this intermediate.

The collapse of the tetrahedral intermediate determines the final product. For a successful substitution to occur, the incoming nucleophile must be a poorer leaving group than the chloride ion. masterorganicchemistry.com The reformation of the strong carbon-oxygen double bond provides the thermodynamic driving force for the elimination of the leaving group. taylorandfrancis.com The presence of this intermediate is a hallmark of nucleophilic acyl substitution reactions for all carboxylic acid derivatives. libretexts.orglibretexts.org

Table 1: Comparison of Carbonyl Hybridization States

Species Carbonyl Carbon Hybridization Geometry
4-Hydroxybutanoyl Chloride (Reactant) sp2 Trigonal Planar
Tetrahedral Intermediate sp3 Tetrahedral

The presence of the hydroxyl group at the 4-position (the gamma-carbon) influences the reactivity of 4-hydroxybutanoyl chloride through several electronic and steric factors.

Inductive Effect: The oxygen atom of the hydroxyl group is electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, albeit weakly due to the distance, slightly increasing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.org Acyl chlorides are generally more reactive than other carboxylic acid derivatives because the chlorine atom strongly withdraws electron density. libretexts.orglibretexts.org

The rate of nucleophilic acyl substitution is generally high for acyl chlorides. libretexts.org However, the specific kinetics for 4-hydroxybutanoyl chloride would be a composite of the rate of the desired intermolecular reaction and the rate of the competing intramolecular cyclization.

Reactions with Oxygen-Based Nucleophiles

Oxygen-containing nucleophiles, such as water and alcohols, react readily with 4-hydroxybutanoyl chloride, following the general nucleophilic acyl substitution mechanism. chemguide.co.uk

Hydrolysis is the reaction with water, which acts as the nucleophile. chemguide.co.uk The reaction of 4-hydroxybutanoyl chloride with water is typically vigorous and results in the formation of 4-hydroxybutanoic acid and hydrogen chloride. libretexts.orgsavemyexams.com

The pathway involves:

Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination and Deprotonation: The intermediate collapses, expelling a chloride ion. A second water molecule then acts as a base to deprotonate the oxonium ion, yielding the final carboxylic acid product, 4-hydroxybutanoic acid, and hydronium and chloride ions (effectively aqueous HCl). savemyexams.com

This reaction is an example of a nucleophilic addition-elimination process. savemyexams.com

4-hydroxybutanoyl chloride reacts with alcohols (R'OH) to form esters. chemguide.co.ukyoutube.com This reaction, often called alcoholysis, is a common and efficient method for ester synthesis because acyl chlorides are highly reactive. libretexts.orglibretexts.org The reaction is generally faster and more favorable than the Fischer esterification of the corresponding carboxylic acid. masterorganicchemistry.comcommonorganicchemistry.com

The mechanism is analogous to hydrolysis:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is generated.

Leaving Group Elimination: The intermediate collapses, eliminating the chloride ion.

Deprotonation: A weak base, such as pyridine (B92270) or another molecule of the alcohol, removes the proton from the oxygen that originated from the alcohol, yielding the ester and HCl. youtube.com

For example, the reaction with ethanol (B145695) produces ethyl 4-hydroxybutanoate (B1227057) and hydrogen chloride. youtube.com The reaction is typically vigorous and proceeds readily at room temperature. chemguide.co.ukchemguide.co.uk

Table 2: Summary of Reactions with Oxygen-Based Nucleophiles

Nucleophile Reagent Product Byproduct Reaction Type
Water H₂O 4-Hydroxybutanoic acid HCl Hydrolysis

Reactions with Nitrogen-Based Nucleophiles

The acyl chloride moiety of 4-hydroxybutanoyl chloride is a highly electrophilic center, making it susceptible to attack by a variety of nitrogen-based nucleophiles. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds, leading to the production of amides and related derivatives.

The reaction of 4-hydroxybutanoyl chloride with ammonia, primary amines, or secondary amines is a classic example of nucleophilic acyl substitution, often referred to as amidation. fishersci.co.ukkhanacademy.orgkhanacademy.org The general mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the corresponding amide. khanacademy.orglibretexts.org A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.co.ukkhanacademy.org

When reacting with ammonia, 4-hydroxybutanoyl chloride yields 4-hydroxybutanamide (B1328909). Similarly, primary and secondary amines produce N-substituted and N,N-disubstituted 4-hydroxybutanamides, respectively. The hydroxyl group generally remains unaffected under standard amidation conditions, although its presence can influence solvent choice and reaction workup.

Table 1: Amidation Reactions of 4-Hydroxybutanoyl Chloride This table presents hypothetical reaction products based on established amidation chemistry.

Nitrogen NucleophileReagent NameProduct Name
NH₃Ammonia4-hydroxybutanamide
CH₃NH₂Methylamine4-hydroxy-N-methylbutanamide
(CH₃)₂NHDimethylamine4-hydroxy-N,N-dimethylbutanamide
C₆H₅NH₂Aniline4-hydroxy-N-phenylbutanamide

Analogous to amidation, 4-hydroxybutanoyl chloride reacts readily with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazides. rsc.org This reaction is also a nucleophilic acyl substitution, where the terminal nitrogen atom of the hydrazine acts as the nucleophile. The reaction proceeds rapidly to yield 4-hydroxybutanohydrazide. rsc.org

These hydrazide products are valuable synthetic intermediates. nih.gov For instance, they can be further reacted with aldehydes and ketones to form hydrazones or used in the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. rsc.orgnih.gov The reaction conditions are similar to those for amidation, often carried out in an appropriate solvent at controlled temperatures.

Table 2: Hydrazide Formation from 4-Hydroxybutanoyl Chloride This table illustrates the reaction with hydrazine based on known acyl chloride reactivity.

Nitrogen NucleophileReagent NameProduct Name
H₂NNH₂Hydrazine4-hydroxybutanohydrazide
C₆H₅NHNH₂PhenylhydrazineN'-phenyl-4-hydroxybutanohydrazide

Advanced Synthetic Transformations Involving the Acyl Chloride Moiety

Beyond simple substitution reactions, the acyl chloride group in 4-hydroxybutanoyl chloride enables its participation in more complex, carbon-carbon bond-forming reactions and intramolecular transformations.

The Acyl Sonogashira reaction is a powerful cross-coupling method that forms a bond between an acyl chloride and a terminal alkyne, producing an ynone. mdpi.commdpi.comsciforum.net This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. mdpi.comsciforum.net In the context of 4-hydroxybutanoyl chloride, this reaction would yield a 1-alkynyl-5-hydroxypentan-2-one.

The catalytic cycle involves the oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and a base like triethylamine), and finally, reductive elimination to give the ynone product and regenerate the catalyst. mdpi.com While the reaction is well-established for various acyl chlorides, the free hydroxyl group in 4-hydroxybutanoyl chloride could potentially interfere by coordinating with the metal catalysts or reacting with the base. Therefore, protection of the hydroxyl group (e.g., as a silyl (B83357) ether) may be necessary to achieve high yields.

Table 3: Potential Acyl Sonogashira Coupling Products This table shows potential products from the Acyl Sonogashira reaction, assuming the hydroxyl group is compatible or protected.

Alkyne PartnerReagent NameProduct Name
HC≡C-C₆H₅Phenylacetylene5-hydroxy-1-phenylpent-1-yn-2-one
HC≡C-CH₂CH₃1-Butyne7-hydroxyhept-3-yn-5-one
HC≡C-Si(CH₃)₃Ethynyltrimethylsilane5-hydroxy-1-(trimethylsilyl)pent-1-yn-2-one

The most significant feature of 4-hydroxybutanoyl chloride's reactivity is its propensity for intramolecular cyclization. The molecule contains both a nucleophile (the hydroxyl group) and an electrophile (the acyl chloride) in a sterically favorable position for a ring-closing reaction. The oxygen of the hydroxyl group can attack the carbonyl carbon, leading to an intramolecular nucleophilic acyl substitution.

This process results in the formation of a stable, five-membered cyclic ester known as a lactone. Specifically, 4-hydroxybutanoyl chloride cyclizes to form γ-butyrolactone (GBL), with the elimination of HCl. This reaction can often occur spontaneously upon standing or can be facilitated by the addition of a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity. This intramolecular pathway is often the dominant reaction, competing with intermolecular reactions, especially in dilute solutions.

Comparative Reactivity Studies with Unsubstituted Butanoyl Chloride and Other Acyl Derivatives

The reactivity of 4-hydroxybutanoyl chloride is best understood by comparing it to its unsubstituted counterpart, butanoyl chloride, and other carboxylic acid derivatives. nih.govchemguide.co.uk

Acyl chlorides, in general, are among the most reactive carboxylic acid derivatives. libretexts.orguomustansiriyah.edu.iq This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl carbon, making it highly electrophilic. libretexts.org The chloride ion is also an excellent leaving group.

The presence of the hydroxyl group at the 4-position in 4-hydroxybutanoyl chloride introduces an additional electronic effect. The oxygen atom is electronegative and exerts a further electron-withdrawing inductive effect (-I effect) through the carbon chain. This effect, although attenuated by the distance, slightly increases the partial positive charge on the carbonyl carbon compared to unsubstituted butanoyl chloride, potentially making it more susceptible to nucleophilic attack.

However, the most critical difference is the intramolecular reactivity discussed previously. While butanoyl chloride can only undergo intermolecular reactions, 4-hydroxybutanoyl chloride has the competing and often favored intramolecular cyclization pathway to form γ-butyrolactone. This intramolecular reaction pathway is not available to butanoyl chloride or other acyl derivatives that lack a suitably positioned internal nucleophile. Compared to less reactive derivatives like esters or amides, 4-hydroxybutanoyl chloride is significantly more reactive due to the nature of the acyl chloride functional group. libretexts.org

Table 4: Comparison of Reactivity

CompoundKey Structural FeaturePrimary Reaction PathwaysRelative Reactivity
4-Hydroxybutanoyl chloride Acyl chloride, 4-OH groupIntermolecular nucleophilic acyl substitution; Intramolecular cyclization (lactonization)High (enhanced electrophilicity and alternative reaction pathway)
Butanoyl chloride Acyl chlorideIntermolecular nucleophilic acyl substitutionHigh
Ethyl 4-hydroxybutanoate Ester, 4-OH groupIntermolecular nucleophilic acyl substitution (slower, requires stronger conditions)Moderate
4-Hydroxybutanamide Amide, 4-OH groupIntermolecular nucleophilic acyl substitution (very slow, requires harsh conditions)Low

Advanced Analytical and Spectroscopic Characterization of 4-Hydroxy-Butanoyl Chloride in Research

The structural elucidation and characterization of reactive chemical intermediates like 4-hydroxy-butanoyl chloride are foundational to understanding their chemical behavior and potential applications. Advanced spectroscopic techniques are indispensable tools in this endeavor, providing detailed insights into the molecule's architecture, functional groups, and connectivity. This article focuses on the principal spectroscopic methods used to characterize 4-hydroxy-butanoyl chloride, including vibrational spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy for Structural Elucidation and Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, it is possible to identify the specific functional groups present within the molecular structure.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups in 4-hydroxy-butanoyl chloride by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride functional group. Due to the electron-withdrawing inductive effect of the chlorine atom, this band is typically observed at a high frequency, generally in the range of 1785–1815 cm⁻¹. libretexts.orgreddit.com Another key feature is the broad absorption band for the hydroxyl (O-H) group, which typically appears in the 3200–3600 cm⁻¹ region due to intermolecular hydrogen bonding.

The spectrum would also display C-H stretching vibrations from the aliphatic methylene (B1212753) (-CH₂) groups, usually found just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected in the 1050–1250 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹, though it can be difficult to assign definitively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-Hydroxy-Butanoyl Chloride

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Broad, Strong
Methylene (-CH₂) C-H Stretch 2850 - 2960 Medium-Strong
Acyl Chloride (-COCl) C=O Stretch 1785 - 1815 Strong, Sharp
Methylene (-CH₂) C-H Bend 1450 - 1470 Medium
Alcohol (-CH₂-OH) C-O Stretch 1050 - 1250 Medium-Strong

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of the molecule. For 4-hydroxy-butanoyl chloride, the O-H stretching vibration would also be observable in the Raman spectrum, typically appearing in the 3300-3600 cm⁻¹ range. iphy.ac.cnresearchgate.net The carbonyl (C=O) stretch of the acyl chloride is also Raman active, appearing around 1785-1815 cm⁻¹. wikipedia.org

Aliphatic C-H stretching and bending vibrations are also visible in the Raman spectrum. researchgate.net While many vibrational modes are active in both IR and Raman spectroscopy, their relative intensities can differ significantly, making the two techniques powerful when used in conjunction for comprehensive structural analysis.

Table 2: Predicted Raman Spectroscopy Data for 4-Hydroxy-Butanoyl Chloride

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3300 - 3600
Methylene (-CH₂) C-H Stretch 2850 - 2960
Acyl Chloride (-COCl) C=O Stretch 1785 - 1815
Methylene (-CH₂) C-H Bend 1450 - 1470

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 4-hydroxy-butanoyl chloride, distinct signals are expected for each set of non-equivalent protons. The chemical environment of each proton determines its chemical shift (δ), reported in parts per million (ppm).

The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. The methylene group adjacent to the hydroxyl group (-CH₂-OH) is expected to be deshielded by the electronegative oxygen, appearing as a triplet around 3.6-3.8 ppm. The methylene group adjacent to the carbonyl group (-CH₂-COCl) would be significantly deshielded and is expected to resonate as a triplet at approximately 2.9-3.2 ppm. ucalgary.cachemicalbook.com The central methylene group (-CH₂-CH₂-) would appear as a multiplet (likely a pentet or quartet of triplets) around 2.0-2.3 ppm, being influenced by the adjacent methylene groups.

Table 3: Predicted ¹H NMR Spectroscopy Data for 4-Hydroxy-Butanoyl Chloride

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
HO-CH₂ - 3.6 - 3.8 Triplet (t) 2H
-CH₂-CH₂ -CH₂- 2.0 - 2.3 Multiplet (m) 2H
-CH₂ -COCl 2.9 - 3.2 Triplet (t) 2H

| H O- | Variable | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-hydroxy-butanoyl chloride, four distinct signals are anticipated.

The carbonyl carbon of the acyl chloride is the most deshielded and is expected to have a chemical shift in the range of 170–175 ppm. stackexchange.com The carbon atom bonded to the hydroxyl group (C-4) would appear around 60–65 ppm. The carbon adjacent to the carbonyl group (C-2) is expected at approximately 40–45 ppm, while the remaining central carbon (C-3) would resonate at a higher field, around 25–30 ppm.

Table 4: Predicted ¹³C NMR Spectroscopy Data for 4-Hydroxy-Butanoyl Chloride

Carbon Position Predicted Chemical Shift (δ, ppm)
C OCl (C-1) 170 - 175
-C H₂-COCl (C-2) 40 - 45
-CH₂-C H₂-CH₂- (C-3) 25 - 30

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound. researchgate.net

The molecular ion peak (M⁺) for 4-hydroxy-butanoyl chloride would be expected at m/z 122.55. A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). fiveable.me

The fragmentation of 4-hydroxy-butanoyl chloride under electron ionization (EI) would likely follow several predictable pathways.

Loss of Chlorine: Cleavage of the C-Cl bond would result in the formation of a prominent acylium ion [M-Cl]⁺ at m/z 87. This is often a very stable and abundant fragment for acyl chlorides. libretexts.orgchemguide.co.uk

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to an [M-H₂O]⁺ peak at m/z 104. youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) could lead to a fragment at m/z 31, corresponding to [CH₂OH]⁺.

Cleavage of the Alkyl Chain: Fragmentation of the alkyl chain can also occur, leading to smaller fragments. libretexts.org

Table 5: Predicted Mass Spectrometry Data for 4-Hydroxy-Butanoyl Chloride

m/z Proposed Fragment
122/124 [M]⁺ (Molecular Ion)
104 [M - H₂O]⁺
87 [M - Cl]⁺ (Acylium ion)
45 [COOH]⁺ or [C₂H₅O]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding a compound's physical and chemical properties.

However, the high reactivity of acyl chlorides, including Butanoyl chloride, 4-hydroxy-, presents a significant challenge for crystallographic analysis. These compounds are susceptible to hydrolysis and other reactions, which can impede the growth of high-quality single crystals suitable for diffraction studies. The literature indicates that obtaining crystals of acyl chlorides is a rare achievement, often requiring strategies to enhance the compound's stability, for instance, through the introduction of sterically bulky groups or specific electronic features.

A thorough search of crystallographic databases and the scientific literature did not yield specific X-ray diffraction data for Butanoyl chloride, 4-hydroxy-. Consequently, detailed information regarding its unit cell parameters, space group, and precise atomic coordinates in the solid state is not publicly available. The inherent instability of the acyl chloride functional group likely contributes to the difficulty in obtaining and analyzing single crystals of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. For a reactive compound like Butanoyl chloride, 4-hydroxy-, both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are valuable, albeit with considerations for the compound's reactivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it ideal for determining the purity of a substance and detecting trace impurities.

The direct analysis of acyl chlorides by conventional reversed-phase HPLC can be problematic due to their reactivity with protic solvents (like water and methanol) commonly used as the mobile phase. americanpharmaceuticalreview.com This can lead to the degradation of the analyte on the column and inaccurate results. A common and effective strategy to overcome this is through derivatization. americanpharmaceuticalreview.comresearchgate.netnih.gov In this approach, the reactive acyl chloride is converted into a more stable derivative, typically an ester or an amide, prior to HPLC analysis. americanpharmaceuticalreview.comresearchgate.net

For instance, Butanoyl chloride, 4-hydroxy- can be reacted with a suitable alcohol, such as methanol (B129727), in an inert solvent to form the corresponding methyl ester. This ester is significantly more stable and can be readily analyzed by HPLC. Another approach involves derivatization with a UV-active agent, like 2-nitrophenylhydrazine, which reacts with the acyl chloride to produce a derivative with strong UV absorbance, enhancing detection sensitivity. researchgate.netnih.gov

Illustrative HPLC Purity Assessment Method (Post-Derivatization):

ParameterValue/Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Temperature 25 °C
Note: This table represents a typical method for a derivatized analogue of Butanoyl chloride, 4-hydroxy- and is for illustrative purposes.

By monitoring the appearance of the derivative's peak and the disappearance of starting materials, HPLC can also be an effective tool for tracking the progress of reactions involving Butanoyl chloride, 4-hydroxy-.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective technique used to separate components of a mixture and is widely employed for reaction monitoring. A small amount of the reaction mixture is spotted on a TLC plate coated with a stationary phase, typically silica (B1680970) gel, and developed in a suitable mobile phase.

When monitoring reactions involving Butanoyl chloride, 4-hydroxy-, it is important to be aware that the silica gel on the TLC plate is acidic and contains adsorbed water, which can cause the hydrolysis of the acyl chloride back to its parent carboxylic acid on the plate. This can lead to a misinterpretation of the reaction's progress, as the spot observed may be the carboxylic acid rather than the acyl chloride itself.

A practical approach to circumvent this issue is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol or an amine, to form a stable ester or amide derivative. This derivatized sample is then spotted on the TLC plate alongside the starting material. The progress of the reaction can be gauged by the disappearance of the starting material spot and the appearance of the new, less polar derivative spot.

Typical TLC Conditions for Monitoring a Reaction of Butanoyl chloride, 4-hydroxy- (Post-Derivatization):

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase 30:70 Ethyl acetate/Hexane (example, may vary)
Visualization UV light (254 nm), and/or staining (e.g., potassium permanganate)
Note: This table provides an example of typical TLC conditions and is for illustrative purposes.

By comparing the retention factor (Rf) of the spots from the reaction mixture over time with the Rf of the starting material and the expected product, a chemist can effectively monitor the conversion of the starting material to the desired product.

Theoretical and Computational Chemistry Studies

Prediction of Reactivity and Mechanistic Pathways

There are no theoretical studies that predict the reactivity of 4-hydroxy-butanoyl chloride or delineate the mechanistic pathways of its potential reactions based on computational modeling.

Due to the lack of specific data in the scientific literature for "Butanoyl chloride, 4-hydroxy-", it is not possible to construct the requested detailed article or provide the associated data tables.

Transition State Analysis and Reaction Barrier Calculations

Transition state analysis is a computational method used to study the energy profile of a chemical reaction, identifying the highest energy point along the reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

For Butanoyl chloride, 4-hydroxy-, a key potential reaction is the intramolecular cyclization to form γ-butyrolactone. This reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. nih.govresearchgate.netorganic-chemistry.org

Computational studies on analogous intramolecular cyclization reactions of hydroxy-acyl halides would involve:

Locating the transition state structure: This is a first-order saddle point on the potential energy surface.

Calculating the activation energy: This determines the kinetic feasibility of the reaction.

Analyzing the vibrational frequencies: A single imaginary frequency confirms the structure as a true transition state.

While specific calculations for Butanoyl chloride, 4-hydroxy- are not available, theoretical studies on similar reactions, such as the cyclization of other hydroxyacyl halides, can provide insights into the expected reaction barriers. The reaction is generally expected to be thermodynamically favorable due to the formation of a stable five-membered ring (γ-butyrolactone) and the elimination of HCl. The activation barrier would be influenced by the conformational flexibility of the carbon chain, which is necessary to bring the hydroxyl and acyl chloride groups into proximity for the reaction to occur.

Tautomerism Studies of Related Hydroxy-Acyl Systems

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. masterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.org For carbonyl compounds, the most common form is keto-enol tautomerism. masterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.orgnih.gov

Butanoyl chloride, 4-hydroxy- itself does not have α-hydrogens to the carbonyl group that would typically participate in keto-enol tautomerism. However, it is important to consider the potential for other tautomeric forms in related hydroxy-acyl systems. For instance, in systems where a hydroxyl group is in a different position relative to a carbonyl group, various tautomeric equilibria can exist.

Theoretical studies on tautomerism typically involve:

Geometry optimization of all possible tautomers.

Calculation of their relative energies to determine the most stable form.

Calculation of the energy barriers for interconversion between tautomers.

For example, studies on β-hydroxy ketones show an equilibrium between the keto and enol forms, with the position of the equilibrium being influenced by factors such as solvent and the possibility of intramolecular hydrogen bonding. masterorganicchemistry.comlibretexts.org Ab initio and DFT calculations are powerful tools for investigating these equilibria and the transition states connecting the tautomers. wayne.edumdpi.comresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.govchemrxiv.org These predictions are valuable for structure elucidation and for correlating theoretical models with experimental observations.

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov For Butanoyl chloride, 4-hydroxy-, the predicted ¹H NMR spectrum would show distinct signals for the protons on the carbon chain and the hydroxyl proton. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other methylene (B1212753) carbons.

AtomPredicted ¹³C Chemical Shift (ppm)
C=O ~170-175
CH₂-Cl -
-CH₂- ~25-35
-CH₂- ~30-40
CH₂-OH ~60-65

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values would require specific computational calculations.

IR Spectroscopy

The IR spectrum is characterized by vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies. For Butanoyl chloride, 4-hydroxy-, key predicted vibrational frequencies would include:

A strong C=O stretching vibration for the acyl chloride group, typically in the range of 1770-1815 cm⁻¹.

A broad O-H stretching vibration for the hydroxyl group, around 3200-3600 cm⁻¹.

C-H stretching vibrations for the methylene groups, around 2850-2960 cm⁻¹.

A C-O stretching vibration for the alcohol, around 1050-1150 cm⁻¹.

A C-Cl stretching vibration, typically in the range of 600-800 cm⁻¹.

Correlation of these predicted spectra with experimental data, if available, would provide a strong validation of the computed molecular structure and properties. nih.govnih.gov

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Chemoselective Derivatization of Carboxylic Acids

The acyl chloride moiety of Butanoyl chloride, 4-hydroxy- is significantly more reactive than the hydroxyl group. This difference in reactivity allows for chemoselective reactions, where the acyl chloride can be targeted while the hydroxyl group remains intact, often temporarily protected or left to react in a subsequent step. This is particularly useful in the derivatization of carboxylic acids where the introduction of a hydroxyl-containing side chain is desired.

The general strategy involves the reaction of the acyl chloride with a suitable nucleophile, such as an amine or an alcohol, to form an amide or an ester, respectively. The hydroxyl group of the butanoyl chain can be protected beforehand, for example, as a silyl (B83357) ether, to ensure that it does not interfere with the initial acylation reaction. Following the successful derivatization at the acyl chloride terminus, the protecting group can be removed to liberate the hydroxyl group for further functionalization. This chemoselective approach is fundamental in the synthesis of molecules with precisely defined structures.

Intermediate in the Synthesis of Functionalized Esters and Amides for Research Applications

Butanoyl chloride, 4-hydroxy- is a valuable precursor for the synthesis of a wide array of functionalized esters and amides. These products often serve as probes or building blocks in biochemical and materials science research.

Synthesis of Functionalized Esters: The reaction of Butanoyl chloride, 4-hydroxy- with various alcohols or phenols in the presence of a non-nucleophilic base leads to the formation of 4-hydroxybutanoate (B1227057) esters. The hydroxyl group in these esters can then be further modified. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for subsequent nucleophilic substitution, allowing for the introduction of other functional moieties.

Reactant AlcoholProduct EsterPotential Application
Ethanol (B145695)Ethyl 4-hydroxybutanoateChiral building block
PhenolPhenyl 4-hydroxybutanoateMonomer for polyesters
Benzyl (B1604629) alcoholBenzyl 4-hydroxybutanoatePrecursor for drug synthesis

Synthesis of Functionalized Amides: Similarly, the reaction with primary or secondary amines yields 4-hydroxybutanamides. The amide linkage is a key structural feature in many biologically active molecules, including peptides and pharmaceuticals. The presence of the hydroxyl group provides a handle for further chemical manipulation, such as PEGylation to improve solubility or conjugation to other molecules.

Reactant AmineProduct AmidePotential Application
Ammonia4-hydroxybutanamide (B1328909)Precursor for polymers
AnilineN-phenyl-4-hydroxybutanamideIntermediate in dye synthesis
Glycine methyl esterMethyl 2-((4-hydroxybutanoyl)amino)acetatePeptide modification

Application in the Construction of Heterocyclic Ring Systems

The bifunctional nature of Butanoyl chloride, 4-hydroxy- makes it an ideal starting material for the synthesis of various heterocyclic compounds. Intramolecular cyclization is a common strategy employed for this purpose.

For instance, under basic conditions, the hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of a derivative formed at the acyl chloride end. A prominent example is the synthesis of γ-butyrolactone derivatives. After converting the acyl chloride to an ester or another suitable carbonyl derivative, treatment with a base can induce intramolecular transesterification or a similar cyclization to form the five-membered lactone ring.

Furthermore, by reacting Butanoyl chloride, 4-hydroxy- with bifunctional nucleophiles, a variety of other heterocyclic systems can be accessed. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a six-membered dihydropyridazinone ring system. These heterocyclic cores are prevalent in many areas of medicinal chemistry.

Utilization in Multistep Synthetic Strategies for Advanced Organic Molecules

The utility of Butanoyl chloride, 4-hydroxy- extends to its role as a C4 building block in complex, multistep synthetic sequences. Its two functional groups allow for its integration into a growing molecular framework in a controlled manner.

In a typical synthetic plan, one end of the molecule, for instance, the acyl chloride, can be used to connect to a larger molecular fragment. After this initial coupling reaction, the now-unmasked or deprotected hydroxyl group on the other end can be used as a reactive site for the next step in the synthesis. This could involve an oxidation, a substitution, or another coupling reaction. This stepwise approach is crucial for the convergent synthesis of complex natural products and other advanced organic molecules, where building blocks are assembled in a strategic order to construct the final target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4-hydroxybutanoyl chloride, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : Synthesis typically involves reacting 4-hydroxybutanoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions. Cooling (e.g., ice baths) during reagent addition is critical to control exothermic reactions and reduce side products like dimerization . Post-reaction purification via fractional distillation or Kugelrohr distillation effectively isolates the product, though residual unreacted starting materials (~15%) may persist, necessitating iterative purification steps .

Q. How should researchers handle 4-hydroxybutanoyl chloride to ensure safety and prevent hydrolysis?

  • Methodological Answer : Use impervious gloves (tested for permeability) and tightly sealed goggles to avoid skin/eye contact. Work under inert atmospheres (e.g., nitrogen) in fume hoods to limit moisture exposure, as hydrolysis generates corrosive HCl . Storage in moisture-free, amber glass containers at 2–8°C preserves stability. Pre-use glove integrity checks and ergonomic handling protocols are mandatory .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 4-hydroxybutanoyl chloride?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., hydroxy and acyl chloride peaks). Deuterated solvents (e.g., CDCl3_3) are preferred to avoid proton exchange interference .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 166.6 g/mol for 2,4-dihydroxy-3,3-dimethylbutanoyl chloride) and fragmentation patterns .
  • Gas Chromatography : Purity assessment requires non-polar columns (e.g., DB-5) with flame ionization detection, calibrated against known standards .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-hydroxybutanoyl chloride in nucleophilic acyl substitution, and how does steric hindrance influence its selectivity?

  • Methodological Answer : The 4-hydroxy group introduces steric and electronic effects. Computational modeling (e.g., DFT calculations) predicts electron withdrawal by the acyl chloride, enhancing electrophilicity at the carbonyl carbon. Steric hindrance from substituents (e.g., 3,3-dimethyl groups) may reduce reaction rates with bulky nucleophiles, favoring smaller reagents like amines. Solvent polarity (e.g., dichloromethane vs. THF) modulates transition-state stabilization .

Q. How can researchers resolve contradictions in reported stability data for 4-hydroxybutanoyl chloride under varying pH and temperature conditions?

  • Methodological Answer : Systematic stability studies should include:

  • pH-Varied Hydrolysis Kinetics : Monitor degradation via HPLC at pH 2–12 and 25–60°C. Buffered solutions (e.g., phosphate/citrate) isolate pH effects .
  • Activation Energy Calculation : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Contradictions often arise from impurities or moisture traces; thus, replicate studies under rigorously anhydrous conditions are essential .

Q. What computational strategies are effective for predicting the interaction of 4-hydroxybutanoyl chloride with biomolecules (e.g., phospholipids)?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model acyl chain penetration into lipid bilayers. Docking studies (e.g., AutoDock Vina) identify binding affinities to enzymes like esterases. Validate predictions with experimental assays (e.g., fluorescence quenching to track membrane disruption) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.